![molecular formula C24H23N3S B3612179 1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA](/img/structure/B3612179.png)
1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA
Overview
Description
1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA is a complex organic compound that features a naphthalene ring and a tetrahydrocarbazole moiety linked via a thiourea group
Preparation Methods
The synthesis of 1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce a reactive group, such as a halide or an amine.
Synthesis of the Tetrahydrocarbazole Derivative: The tetrahydrocarbazole moiety is synthesized through a series of reactions, often starting from indole or a related compound.
Coupling Reaction: The naphthalene derivative and the tetrahydrocarbazole derivative are coupled using a thiourea linkage. This step often requires the use of a coupling reagent and specific reaction conditions to ensure the formation of the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the thiourea group or other parts of the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using various reagents and conditions, depending on the desired product.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the structure of the starting material.
Scientific Research Applications
1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and modulate physiological processes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study biological systems and to investigate the mechanisms of various biochemical processes.
Mechanism of Action
The mechanism of action of 1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The pathways involved in these processes depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA can be compared with other similar compounds, such as:
1-(NAPHTHALEN-1-YL)-3-(PHENYL)THIOUREA: This compound features a phenyl group instead of the tetrahydrocarbazole moiety, which may result in different chemical and biological properties.
1-(NAPHTHALEN-1-YL)-3-(BENZYL)THIOUREA: This compound has a benzyl group in place of the tetrahydrocarbazole moiety, which can also lead to variations in its reactivity and applications.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c28-24(27-21-11-5-7-17-6-1-2-8-18(17)21)25-15-16-12-13-23-20(14-16)19-9-3-4-10-22(19)26-23/h1-2,5-8,11-14,26H,3-4,9-10,15H2,(H2,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYIIZEZJXFKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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